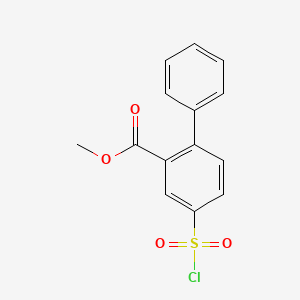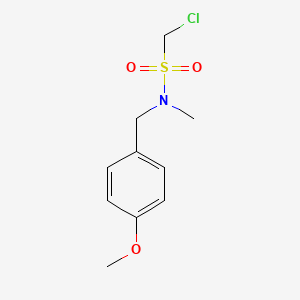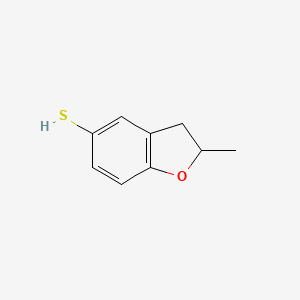![molecular formula C11H11BrN2O B13618249 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 3-bromophenol with a suitable pyrazole precursor. One common method involves the use of a base, such as potassium carbonate, to deprotonate the 3-bromophenol, followed by nucleophilic substitution with a pyrazole derivative. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate: Similar structure with a carboxylate group.
4-[(3-bromophenoxy)methyl]-1-piperidinecarboxylic acid propan-2-yl ester: Contains a piperidine ring instead of a pyrazole ring
Uniqueness
4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
4-[(3-bromophenoxy)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2O/c1-14-7-9(6-13-14)8-15-11-4-2-3-10(12)5-11/h2-7H,8H2,1H3 |
Clé InChI |
LFJIAVAWLPOTTN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)COC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)




